molecular formula C12H26O2 B074227 1,2-Dodecanediol CAS No. 1119-87-5

1,2-Dodecanediol

Cat. No.: B074227
CAS No.: 1119-87-5
M. Wt: 202.33 g/mol
InChI Key: ZITKDVFRMRXIJQ-UHFFFAOYSA-N
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Description

1,2-Dodecanediol (CAS: 1119-87-5), also known as lauryl glycol, is a vicinal diol with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.34 g/mol . It is a long-chain aliphatic diol characterized by two hydroxyl groups on adjacent carbon atoms. This compound is widely utilized in cosmetics as a skin-conditioning agent due to its ability to enhance recrystallization behavior on substrates, influencing product texture and stability . In materials science, it serves as a reducing agent in nanoparticle synthesis and as a monomer in polymer formulations . Its biocompatibility and structural versatility also make it relevant in biomedical applications, such as drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dodecanediol can be synthesized through several methods. One common method involves the reduction of dodecanedioic acid. This process typically includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioate, followed by hydrogenation reduction to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of dodecanedioic acid or its esters. This method is preferred due to its efficiency and cost-effectiveness. The reaction conditions usually involve high pressure and temperature, along with the use of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2-Dodecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cosmetics

1,2-Dodecanediol is increasingly used in cosmetic formulations due to its antibacterial and moisturizing properties . It serves as an effective alternative to parabens in personal care products.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against common skin pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. A study demonstrated that the minimal inhibitory concentration (MIC) of this compound in mixed systems with lactic acid was comparable to its monomeric form . This suggests its efficacy in formulating cosmetics that require antimicrobial agents.

Formulation Benefits

The compound can also enhance the stability and texture of cosmetic products. For instance, it acts as a viscosity controller when combined with anionic surfactants in hair care formulations .

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical applications, particularly in the synthesis of bioactive compounds.

Antitubercular Activity

A series of studies have focused on the synthesis of diamines and amino alcohols derived from this compound, which demonstrated promising antitubercular activity. Compounds synthesized from this diol exhibited MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Material Science Applications

In materials science, this compound is utilized in the synthesis of nanoparticles and as a stabilizer for various chemical processes.

Nanoparticle Synthesis

This compound has been employed as a surfactant in the formation of platinum nanoparticles. The unique properties of these nanoparticles make them suitable for catalysis and other advanced material applications .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Property Findings
CosmeticsAntibacterial ActivityEffective against S. aureus and S. epidermidis (MIC comparable to lactic acid)
PharmaceuticalsAntitubercular ActivityMIC of synthesized compounds as low as 6.25 µg/mL
Material ScienceNanoparticle SynthesisUsed as a surfactant for platinum nanoparticle formation

Case Study 1: Cosmetic Formulation

A formulation study combined this compound with various acids to evaluate its antimicrobial efficacy in skincare products. The results indicated that formulations with this compound maintained effective antibacterial properties while enhancing skin hydration.

Case Study 2: Antitubercular Research

In a research project aimed at developing new antitubercular drugs, derivatives of this compound were synthesized and tested. The most active compounds were identified through systematic screening, leading to further development for clinical trials.

Mechanism of Action

The mechanism of action of 1,2-dodecanediol largely depends on its application. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The hydroxyl groups in this compound interact with the lipid bilayer of microbial membranes, causing structural destabilization .

Comparison with Similar Compounds

Structural and Functional Comparison with 1,2-Alkanediols

1,2-Dodecanediol belongs to the 1,2-alkanediol family, which includes compounds with varying chain lengths (C6–C18). Key differences arise from chain length and hydroxyl group positioning:

Property 1,2-Hexanediol (C6) 1,2-Decanediol (C10) This compound (C12) 1,2-Tetradecanediol (C14)
Chain Length C6 C10 C12 C14
Antifungal Activity Low Moderate High Moderate
Metabolic Pathways Glucuronidation Beta-oxidation Beta-oxidation, C-hydroxylation Beta-oxidation
Skin Absorption (24h) 80% 40% 40% <40%
Applications Cosmetics, solvents Antidandruff agents Cosmetics, drug delivery Limited industrial use

Key Findings :

  • Antimicrobial Efficacy : this compound (C12) exhibits superior antifungal activity against Malassezia furfur compared to shorter (C6, C10) or longer (C14) homologs, making it a preferred ingredient in antidandruff formulations .
  • Metabolism : Longer-chain diols (C10–C12) undergo beta-oxidation and C-hydroxylation , whereas shorter chains (C6–C8) are metabolized via glucuronidation .
  • Skin Absorption : Shorter chains (C6) have higher dermal absorption (80%), while C12 and C14 show reduced penetration (40%), influencing their use in leave-on vs. rinse-off products .

Comparison with Positional Isomer 1,12-Dodecanediol

1,12-Dodecanediol (terminal diol) differs structurally and functionally from this compound:

Property This compound 1,12-Dodecanediol
Hydroxyl Group Position Adjacent (C1–C2) Terminal (C1–C12)
Polymer Applications Stabilizes nanoparticles Enhances structural integrity in copolyesters
Biological Activity Growth-promoting in Lactobacillus casei Used in biomedical devices (e.g., dimethacrylate crosslinkers)
Chemical Reactivity Forms dioleate esters Participates in condensation reactions

Key Findings :

  • Nanoparticle Synthesis: this compound acts as a reducing agent in CoPt/CoO nanocomposites, while 1,12-dodecanediol is used in crosslinking dental resins .
  • Biomedical Use : 1,12-Dodecanediol-based polymers show cytotoxicity against cancer cells (IC₅₀: 62.5 μg/mL) , whereas this compound derivatives demonstrate antitubercular activity (MIC: 6.25 μg/mL) .

Comparison with Non-Diol Analogues

Lauryl Glycol vs. Propylene Glycol

Property This compound (Lauryl Glycol) Propylene Glycol (C3)
Chain Length C12 C3
Hydration Capacity Low (hydrophobic tail) High (hydrophilic)
Toxicity Low skin irritation Moderate systemic absorption
Applications Skincare emulsions Food additives, antifreeze

Key Findings :

  • This compound’s hydrophobic nature makes it ideal for occlusive moisturizers , while propylene glycol’s hydrophilicity suits humectant formulations .

Biological Activity

1,2-Dodecanediol, also known as lauryl glycol, is a 12-carbon aliphatic diol that has garnered attention for its various biological activities and applications, particularly in the fields of cosmetics and pharmaceuticals. This article delves into the compound's biological properties, including antimicrobial activity, skin absorption characteristics, and its role in biotransformation processes.

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups located at the first and second carbon positions of a dodecane backbone. This structure imparts unique physicochemical properties that influence its biological activity. The compound is typically a colorless liquid at room temperature and has a moderate molecular weight of approximately 202.34 g/mol.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that diols with short aliphatic chains can inhibit the growth of bacteria and fungi, with efficacy dependent on chain length and the position of hydroxyl groups . In a study examining lipophilic diamines and amino alcohols derived from this compound, compounds were found to possess significant antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMIC (µg/mL)
This compoundMycobacterium tuberculosis6.25
1-DodecanolStaphylococcus aureus12.5
1-TetradecanolEscherichia coli25

Skin Absorption and Cosmetic Applications

The dermal absorption characteristics of this compound are significant for its use in cosmetic formulations. Studies have shown that this compound can penetrate the skin barrier effectively, with absorption rates reported to be up to 40% in certain conditions . This property makes it a valuable ingredient in skin conditioning agents and moisturizers.

Table 2: Skin Absorption Characteristics

ParameterValue
Absorption RateUp to 40%
Application TypeSkin conditioning agent

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics at concentrations typically employed in formulations . Its ability to function as a viscosity agent further enhances its utility in personal care products.

Biotransformation Processes

Recent studies highlight the potential for biotransformation of alkanes into alcohols using microbial systems. Specifically, research involving Pseudomonas putida has demonstrated efficient production methods for generating this compound through whole-cell biotransformation processes . The study identified an alkane-inducible monooxygenase operon capable of catalyzing the conversion from dodecane to dodecanediols with minimal overoxidation.

Table 3: Biotransformation Efficiency

MicroorganismSubstrateProduct Yield (g/L)
Pseudomonas putidaDodecane3.76
E. coliDodecane + Dodecanol~0.8

Case Study: Antitubercular Activity

In a controlled study examining the antitubercular effects of derivatives synthesized from this compound, researchers found that specific structural modifications enhanced efficacy against Mycobacterium tuberculosis. The findings suggest that optimizing the chemical structure can lead to more potent therapeutic agents.

Case Study: Cosmetic Formulation Efficacy

A comparative analysis of cosmetic formulations containing varying concentrations of this compound revealed improved skin hydration and barrier function in subjects using products with higher concentrations of this diol compared to those without it. This underscores the importance of formulation science in maximizing the benefits of active ingredients.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity of 1,2-Dodecanediol in synthetic chemistry workflows?

  • Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) for structural confirmation. Differential scanning calorimetry (DSC) can validate melting points (56–60°C) , while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Ensure calibration with certified reference standards and cross-validate results using multiple techniques to minimize systematic errors.

Q. How should researchers handle this compound to mitigate risks associated with its acute toxicity and irritancy?

  • Methodological Answer : Adhere to OSHA/GHS guidelines: use fume hoods for aerosol prevention (H335), wear nitrile gloves (H315), and safety goggles (H319). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store in sealed containers at room temperature in干燥 environments to prevent degradation .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : The compound exhibits limited water solubility due to its hydrophobic alkyl chain. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for dissolution. For aqueous systems, employ surfactants or co-solvents (e.g., PEG copolymers) to enhance dispersibility . Pre-warm solvents to 40–50°C to accelerate dissolution, but avoid temperatures exceeding 60°C to prevent thermal degradation.

Advanced Research Questions

Q. What mechanistic hypotheses explain the concentration-dependent growth modulation of Lactobacillus casei by this compound?

  • Methodological Answer : At low concentrations (≤1 mM), this compound may act as a surfactant, enhancing nutrient uptake via membrane fluidity modulation. At higher concentrations (>5 mM), it likely disrupts membrane integrity, as observed in growth inhibition assays . To validate, conduct membrane permeability studies using fluorescent probes (e.g., propidium iodide) and correlate with viability assays. Control for media composition (e.g., hydroxy acid content) to isolate confounding variables .

Q. How can researchers resolve contradictions in reported antimicrobial effects of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in microbial strains, culture conditions, or compound purity. Standardize protocols by (1) using clinically relevant strains, (2) validating purity via HPLC, and (3) reporting minimum inhibitory concentrations (MICs) under controlled pH and temperature. Cross-reference with historical data (e.g., 1956 study on Lactobacillus ) to identify trends.

Q. What experimental strategies are effective for studying this compound’s role in nonionic surfactant systems like PEG copolymers?

  • Methodological Answer : Characterize micelle formation using dynamic light scattering (DLS) for size distribution and critical micelle concentration (CMC) via surface tension measurements. For PEG/1,2-Dodecanediol copolymers, employ Fourier-transform infrared spectroscopy (FTIR) to confirm ether linkages and thermogravimetric analysis (TGA) to assess thermal stability . Compare with structurally analogous diols (e.g., 1,2-decanediol) to elucidate chain-length dependencies.

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer : Explore catalytic hydroxylation of dodecene derivatives using transition-metal catalysts (e.g., OsO₄ for dihydroxylation). Purify via fractional crystallization (acetone at −7°C ) or column chromatography. Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts (e.g., over-oxidation products).

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility. For microbial studies, include negative controls (solvent-only) and biological replicates (n ≥ 3) .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow guidelines from chemical reporting standards: specify batch numbers, purity grades, and storage conditions. For biological assays, detail media composition, incubation parameters, and strain sources. Use supplementary materials to publish raw data and analysis scripts, aligning with journals’ FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Safety and Compliance

Q. What institutional protocols are critical for disposing of this compound waste in academic labs?

  • Methodological Answer : Neutralize aqueous waste with activated carbon or oxidize via Fenton’s reagent. Solid waste should be incinerated at licensed facilities. Document disposal procedures per EPA guidelines and train personnel using Safety Data Sheets (SDS) . Regularly audit waste streams to ensure compliance with local regulations (e.g., RCRA in the U.S.).

Properties

IUPAC Name

dodecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITKDVFRMRXIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30862552
Record name Dodecane-1,2-diol
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Molecular Weight

202.33 g/mol
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CAS No.

1119-87-5
Record name 1,2-Dodecanediol
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Synthesis routes and methods I

Procedure details

168.3 g (1.0 mol) of 1-dodecene and 73.6 g (1.6 mol) of formic acid were mixed. This mixture was heated to 100° C. and then 115.7 g (1.7 mol) of 50% strength hydrogen peroxide solution were added dropwise over a period of 2 hours. The mixture was then stirred at 100° C. for 45 min. 64.1 g (2 mol) of methanol and 0.1 g of concentrated sulfuric acid were added, and the mixture was heated under reflux for 30 min and then the methyl formate, methanol and water were removed by distillation under atmospheric pressure. A >99% pure main fraction was isolated after the subsequent workup by distillation. The freshly distilled target product had an unpleasant, pungent odor.
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168.3 g
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73.6 g
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64.1 g
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Synthesis routes and methods II

Procedure details

336 g (2.00 mol) of 1-dodecene were reacted with 236 g of formic acid and 185 g of a 50% strength aqueous H2O2 solution in accordance with Example 4. 412 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was 99.5% pure, virtually odorless 1,2-dodecanediol.
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336 g
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236 g
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412 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
1,2-Dodecanediol
2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
1,2-Dodecanediol
2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
1,2-Dodecanediol
2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
1,2-Dodecanediol
2-Methoxypropan-2-olate
2-Methoxypropan-2-olate
1,2-Dodecanediol
2-Methoxypropan-2-olate
1,2-Dodecanediol

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